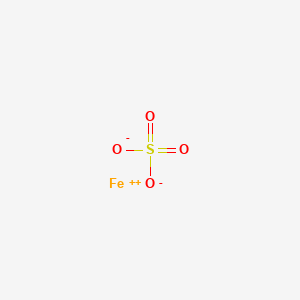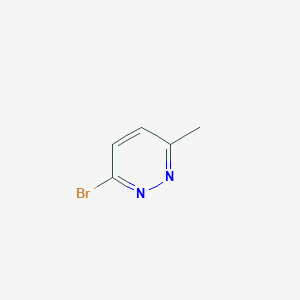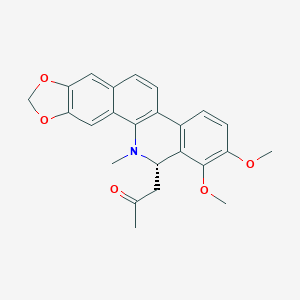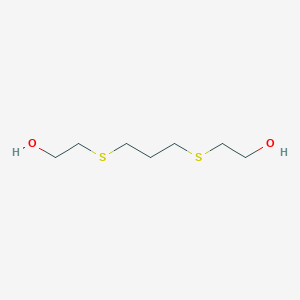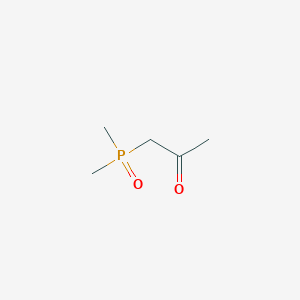
1-Dimethylphosphorylpropan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Dimethylphosphorylpropan-2-one is an organic compound with the molecular formula C5H11O2P. It is a phosphorylated ketone, characterized by the presence of a dimethylphosphoryl group attached to a propan-2-one backbone. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: 1-Dimethylphosphorylpropan-2-one can be synthesized through several methods. One common approach involves the reaction of dimethylphosphite with a suitable ketone under controlled conditions. The reaction typically requires a base such as sodium hydride to facilitate the formation of the phosphorylated product. The reaction is carried out in an inert solvent like tetrahydrofuran at low temperatures to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified through distillation or recrystallization to achieve the desired quality. The use of continuous flow reactors is also explored to enhance production efficiency and reduce costs.
化学反応の分析
Types of Reactions: 1-Dimethylphosphorylpropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding 1-dimethylphosphorylpropan-2-ol.
Substitution: The phosphoryl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the phosphoryl group under mild conditions.
Major Products Formed:
Oxidation: Phosphonic acids or phosphonates.
Reduction: 1-Dimethylphosphorylpropan-2-ol.
Substitution: Various phosphorylated derivatives depending on the nucleophile used.
科学的研究の応用
1-Dimethylphosphorylpropan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is explored for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Research is ongoing to investigate its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
作用機序
The mechanism by which 1-Dimethylphosphorylpropan-2-one exerts its effects involves the interaction of the phosphoryl group with various molecular targets. The phosphoryl group can act as a nucleophile or electrophile, depending on the reaction conditions. This versatility allows it to participate in a wide range of chemical reactions, making it a valuable reagent in organic synthesis.
類似化合物との比較
Dimethyl (1-diazo-2-oxopropyl)phosphonate:
Dimethylphosphorylacetone: Another phosphorylated ketone with similar reactivity but different applications.
Uniqueness: 1-Dimethylphosphorylpropan-2-one is unique due to its specific structure, which imparts distinct reactivity and stability. Its ability to undergo a variety of chemical reactions makes it a versatile compound in both research and industrial applications.
特性
IUPAC Name |
1-dimethylphosphorylpropan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11O2P/c1-5(6)4-8(2,3)7/h4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWDUNUUJHCYOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CP(=O)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11O2P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


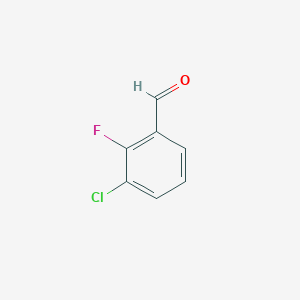
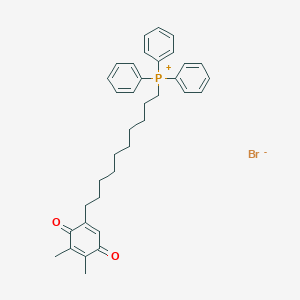



![2-[4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenyl]-1H-phenanthro[9,10-d]imidazole](/img/structure/B104353.png)
